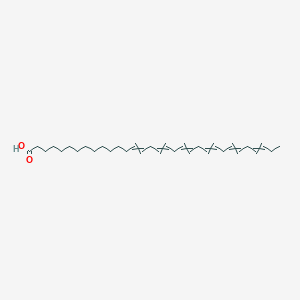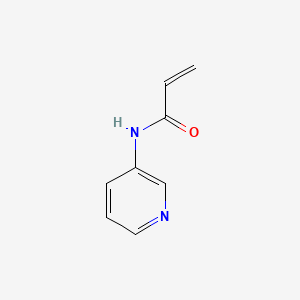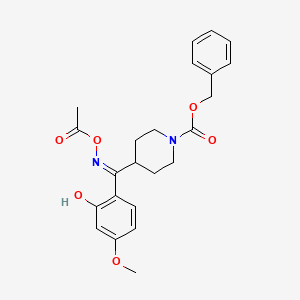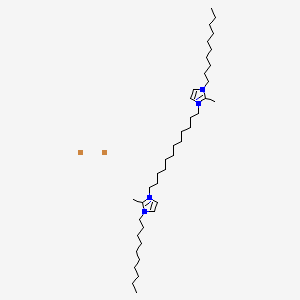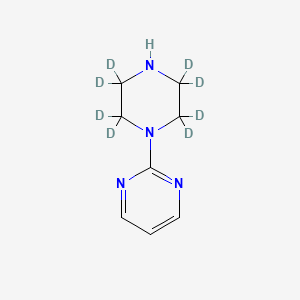
2-(1-哌嗪基)嘧啶-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Piperazinyl)pyrimidine-d8: is a deuterated form of 2-(1-Piperazinyl)pyrimidine, a heterocyclic compound that has been extensively studied for its biological activity. The deuterated version, 2-(1-Piperazinyl)pyrimidine-d8, is often used in scientific research due to its unique properties, which include increased stability and altered metabolic pathways compared to its non-deuterated counterpart .
科学研究应用
2-(1-Piperazinyl)pyrimidine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium isotope effects.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated drugs and other compounds for pharmaceutical research
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)pyrimidine-d8 typically involves the deuteration of 2-(1-Piperazinyl)pyrimidine. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids .
Industrial Production Methods: Industrial production of 2-(1-Piperazinyl)pyrimidine-d8 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and specialized catalysts to facilitate the exchange of hydrogen with deuterium .
化学反应分析
Types of Reactions: 2-(1-Piperazinyl)pyrimidine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrimidine N-oxides, while reduction can yield various reduced forms of the compound .
作用机制
The mechanism of action of 2-(1-Piperazinyl)pyrimidine-d8 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter its metabolic stability and the rate of enzymatic reactions. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool for studying drug metabolism and action .
相似化合物的比较
2-(1-Piperazinyl)pyrimidine: The non-deuterated form, widely studied for its biological activity.
1-(2-Pyrimidyl)piperazine: Another piperazine derivative with similar structural features.
Uniqueness: 2-(1-Piperazinyl)pyrimidine-d8 is unique due to the presence of deuterium atoms, which provide increased stability and altered metabolic pathways. This makes it particularly useful in research applications where these properties are advantageous .
属性
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-pyrimidin-2-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=CC=N2)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858319 |
Source


|
| Record name | 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309283-31-5 |
Source


|
| Record name | 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
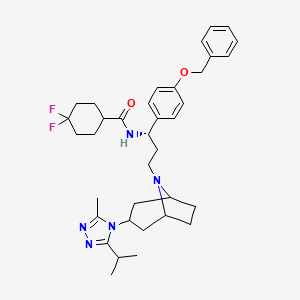

![tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate](/img/structure/B587286.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)
![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)
amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B587290.png)
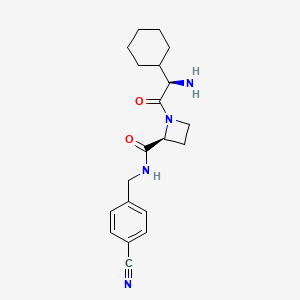
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)
